N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H18ClF2N3OS2 and its molecular weight is 477.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
tuberculosis , suggesting that they may have significant effects at the molecular and cellular level.
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is vital for maintaining genomic integrity by repairing DNA damage.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of the benzothiazole moiety and the tetrahydrothieno-pyridine structure. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
This compound functions primarily as an APE1 inhibitor. APE1 is responsible for cleaving abasic sites in DNA, a critical step in the BER pathway. By inhibiting APE1, this compound can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) and contribute to increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. It has been shown to potentiate the cytotoxicity of methylmethane sulfonate and temozolomide in various cancer cell lines (e.g., HeLa cells) .
Table 1: Summary of In Vitro Activity
Compound | APE1 Inhibition (µM) | Effect on Cytotoxicity | Cell Line |
---|---|---|---|
This compound | 5 | Increased with MMS and TMZ | HeLa |
Control Compound 1 | 10 | No significant effect | SF767 |
Control Compound 2 | 15 | Moderate increase | U87MG |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole and thieno-pyridine moieties can significantly impact biological activity. For instance, substituents at specific positions on these rings can enhance or diminish APE1 inhibition .
Table 2: SAR Findings
Modification | Observed Activity | Remarks |
---|---|---|
Benzothiazole substitution at position 3 | Enhanced activity | Essential for interaction with APE1 |
Tetrahydrothieno modifications | Variable effects | Requires further exploration |
Case Studies
Recent studies have highlighted the efficacy of this compound in combination therapies. For example, when administered alongside temozolomide in glioblastoma models, it led to a significant reduction in tumor size compared to controls .
Case Study Summary: Glioblastoma Treatment
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS2.ClH/c1-27-10-9-12-17(11-27)30-22(26-20(28)19-13(23)5-4-6-14(19)24)18(12)21-25-15-7-2-3-8-16(15)29-21;/h2-8H,9-11H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXLRPOUFRJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.